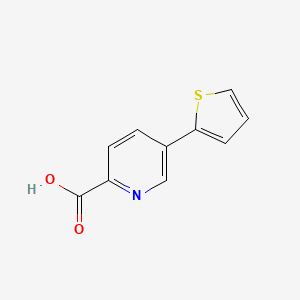
5-(チオフェン-2-イル)ピコリン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
5-(Thiophen-2-yl)picolinic acid can be synthesized through several chemical methods. One of the methods involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-2-yl)picolinic acid and its derivatives has been studied using various techniques . These studies have revealed that the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .Chemical Reactions Analysis
The chemical reactions involving 5-(Thiophen-2-yl)picolinic acid are complex and involve several steps . One of the key reactions is the protodeboronation of pinacol boronic esters . Other reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
もちろんです! 5-(チオフェン-2-イル)ピコリン酸の科学研究への応用について、6つのユニークな分野に焦点を当てて包括的に分析します。
配位化学
5-(チオフェン-2-イル)ピコリン酸は、二座配位子として機能する能力があるため、配位化学で広く使用されています。それはさまざまな金属イオンと配位して、安定な錯体を形成します。 これらの錯体は、触媒や材料科学に役立つ可能性のある、ユニークな構造、電子、磁気的特性についてしばしば研究されています .
有機発光ダイオード(OLED)
この化合物は、OLEDの開発に使用されています。その誘導体は、効率的に光を放出するリン光材料を作成するために使用できます。 たとえば、イリジウム錯体への5-(チオフェン-2-イル)ピコリン酸の組み込みは、光物理的特性を強化し、OLEDデバイスのパフォーマンスを向上させることが示されています .
医薬品化学
医薬品研究では、5-(チオフェン-2-イル)ピコリン酸は、生物活性分子の合成のためのビルディングブロックとして役立ちます。その誘導体は、抗炎症、抗菌、抗がん特性を備えた薬剤の開発において潜在的な可能性を示しています。 その構造中のチオフェン環は、これらの化合物の生物活性を高めるために特に価値があります .
環境化学
環境化学の研究では、5-(チオフェン-2-イル)ピコリン酸の用途も発見されています。それは、水や土壌中の重金属やその他の汚染物質を検出するためのセンサーの開発に使用されます。その金属錯体の特定の汚染物質に対する高い親和性により、環境モニタリングと修復のための効果的なツールとなります。
Deep-Red Phosphorescent Iridium(III) Complexes Containing 1- (Benzo [b] Thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Deep-Red Phosphorescent Iridium(III) Complexes Containing 1- (Benzo [b] Thiophen-2-yl) Isoquinoline Ligand: Synthesis, Photophysical and Electrochemical Properties and DFT Calculations
作用機序
Target of Action
The primary target of 5-(Thiophen-2-yl)picolinic acid is zinc finger proteins (ZFPs). ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(Thiophen-2-yl)picolinic acid interacts with its targets, the ZFPs, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
5-(Thiophen-2-yl)picolinic acid is a metabolite of the amino acid tryptophan, produced through the kynurenine pathway . It plays a key role in zinc transport . The disruption of zinc binding in ZFPs affects various biochemical pathways, particularly those involved in viral replication and packaging .
Result of Action
The binding of 5-(Thiophen-2-yl)picolinic acid to ZFPs and the subsequent disruption of zinc binding result in the inhibition of ZFP function . This inhibition can have various molecular and cellular effects, depending on the specific roles of the affected ZFPs. For instance, if the ZFPs are involved in viral replication and packaging, their inhibition could potentially have antiviral effects .
生化学分析
Biochemical Properties
Picolinic acid, from which it is derived, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Cellular Effects
Picolinic acid has been shown to have anti-viral effects in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .
Molecular Mechanism
Picolinic acid is known to play a role in zinc transport, and it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Metabolic Pathways
Picolinic acid, from which 5-(Thiophen-2-yl)picolinic acid is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is unclear whether 5-(Thiophen-2-yl)picolinic acid participates in similar metabolic pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-(Thiophen-2-yl)picolinic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Thiophenecarboxaldehyde", "Methyl 2-picolinate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-Thiophenecarboxaldehyde and Methyl 2-picolinate in ethanol using hydrochloric acid as a catalyst to form 5-(Thiophen-2-yl)picolinic acid methyl ester.", "Step 2: Reduction of the methyl ester using sodium borohydride in ethanol to form 5-(Thiophen-2-yl)picolinic acid.", "Step 3: Neutralization of the reaction mixture using sodium hydroxide and water to obtain the final product." ] } | |
| 99568-12-4 | |
分子式 |
C18H12N2O4 |
分子量 |
320.3 g/mol |
IUPAC名 |
5-[4-(6-carboxypyridin-3-yl)phenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18(23)24)20-10-14/h1-10H,(H,21,22)(H,23,24) |
InChIキー |
KNEOKAALUAVPFK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)C(=O)O |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C3=CN=C(C=C3)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


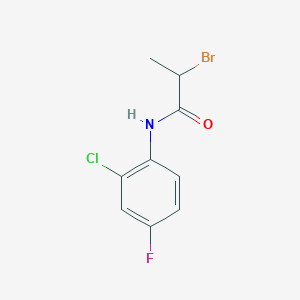
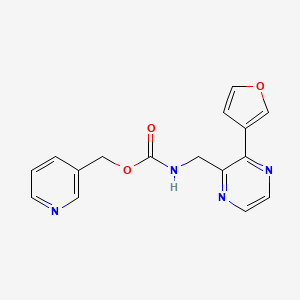
![Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2444706.png)
![[3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2444710.png)


![N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2444715.png)
![9-Thia-2-azaspiro[5.5]undecane](/img/structure/B2444717.png)
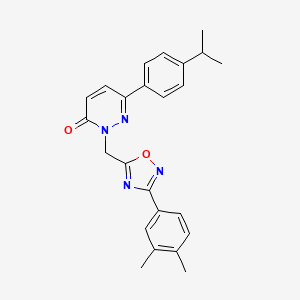

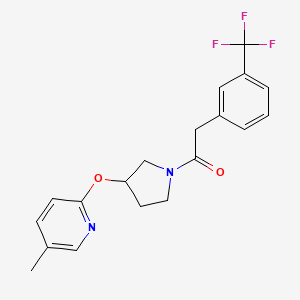

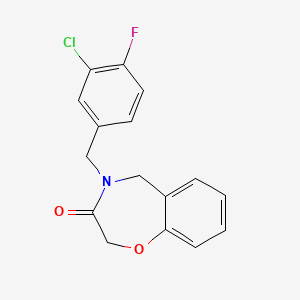
![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2444725.png)
